Allyloxy propanol
Overview
Description
Allyloxy propanol, also known as 3-allyloxy-1,2-propanediol, is an organic compound with the molecular formula C6H12O2. It is a colorless to light yellow viscous liquid that is completely miscible in water. This compound is characterized by the presence of both an allyl ether and a hydroxyl group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyloxy propanol can be synthesized through the reaction of glycerol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the glycerol acting as a nucleophile and attacking the allyl chloride to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in a reactor where glycerol and allyl chloride are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and minimizes the formation of by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid under reflux conditions.
Major Products Formed:
Oxidation: Allyloxy propanal or allyloxy propanoic acid.
Reduction: Propanol derivatives.
Substitution: Various substituted propanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Allyloxy propanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it suitable for reactions like etherification, esterification, and alkylation .
Biology and Medicine: In biological research, this compound is used to synthesize compounds that can act as enzyme inhibitors or receptor modulators. It is also explored for its potential in drug delivery systems due to its amphiphilic nature.
Industry: In industrial applications, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in the manufacture of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of allyloxy propanol involves its interaction with various molecular targets, primarily through its hydroxyl and allyl groups. These functional groups allow it to form hydrogen bonds and undergo nucleophilic attacks, making it a versatile intermediate in chemical reactions. The pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical transformations.
Comparison with Similar Compounds
2-(Allyloxy)-1-propanol: Similar in structure but differs in the position of the allyl group.
1,3-Bis(allyloxy)-2-propanol: Contains two allyloxy groups, making it more reactive in polymerization reactions.
Uniqueness: Allyloxy propanol is unique due to its balanced reactivity and stability. The presence of both an allyl ether and a hydroxyl group allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in both research and industrial applications .
Properties
IUPAC Name |
3-prop-2-enoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-5-8-6-3-4-7/h2,7H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWOSPUWOVJQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864178 | |
Record name | 3-[(Prop-2-en-1-yl)oxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6180-67-2, 9042-19-7 | |
Record name | 3-(2-Propen-1-yloxy)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6180-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-2-propen-1-yl-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-2-propen-1-yl-ω-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(prop-2-en-1-yloxy)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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